molecular formula C3H4ClNO B3328026 4-Chloroazetidin-2-one CAS No. 408530-47-2

4-Chloroazetidin-2-one

Cat. No.: B3328026
CAS No.: 408530-47-2
M. Wt: 105.52 g/mol
InChI Key: JCOLXNINLBTMIS-UHFFFAOYSA-N
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Description

4-Chloroazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidinone family. This compound is characterized by a chloro substituent at the fourth position of the azetidinone ring. Azetidinones, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloroazetidin-2-one can be synthesized through various methods. One common approach involves the stereoselective aldol-type condensation of azetidinone derivatives with metal enolates. For example, the reaction of azetidinone with tert-butyldimethylsilyloxyethyl groups under controlled conditions yields this compound . Another method involves the preparation from corresponding sulfides, which are then chlorinated to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically avoids tedious and costly separation steps, making it more economical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidinones, which can be further utilized in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 4-Chloroazetidin-2-one involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes. The compound’s ring strain and reactivity allow it to form covalent bonds with enzyme active sites, thereby inhibiting their function. This mechanism is particularly relevant in the context of β-lactam antibiotics, where this compound derivatives inhibit bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its chloro substituent, which enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo a wide range of reactions and its applications in the synthesis of important pharmaceuticals highlight its significance in both research and industry .

Properties

IUPAC Name

4-chloroazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOLXNINLBTMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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